
2-(2-Bromophenyl)-N,N-diethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-(2-Bromophenyl)-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may act on various pathways, including neurotransmitter systems and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenethylamine: Similar structure but lacks the diethylamine chain.
2-(2-Bromophenyl)ethylamine: Similar structure but with different substituents on the ethylamine chain.
Uniqueness
2-(2-Bromophenyl)-N,N-diethylethan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a diethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
64024-82-4 |
|---|---|
Formule moléculaire |
C12H18BrN |
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
UTGNHFBSPMRMFE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


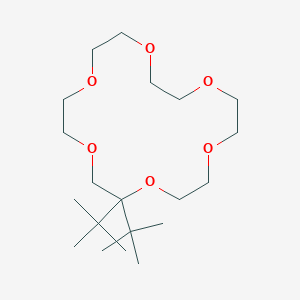


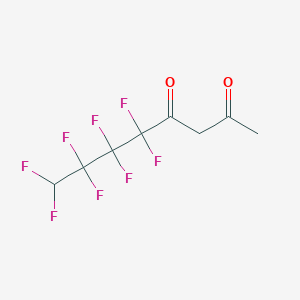

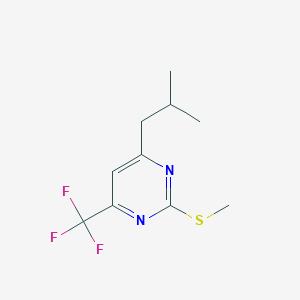

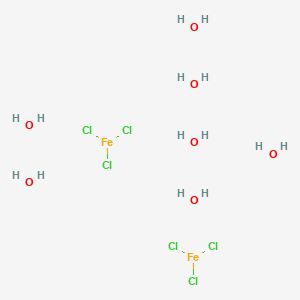

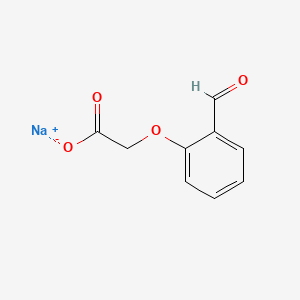

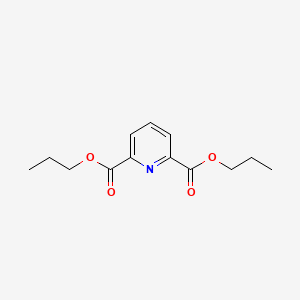
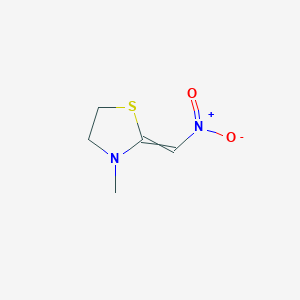
![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
